N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines a pyrimidine ring, a phenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine and 2-methylphenyl derivatives. The key steps in the synthesis may involve:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step may involve substitution reactions where the phenyl group is introduced to the pyrimidine ring.
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine precursors.
Amidation reaction: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May lead to the formation of N-oxide derivatives.
Reduction: May result in the formation of amine derivatives.
Substitution: May produce halogenated or nucleophilic substitution products.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine: Similar structure but with a guanidine group instead of a carboxamide group.
2-Methylpyridine derivatives: Compounds with similar pyridine rings but different substituents.
Properties
Molecular Formula |
C18H20N4O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-11-6-4-5-7-15(11)22-10-14(9-16(22)23)17(24)21-18-19-12(2)8-13(3)20-18/h4-8,14H,9-10H2,1-3H3,(H,19,20,21,24) |
InChI Key |
PCTPSXPEZJUNCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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